Dimethyl adipimidate dihydrochloride
Overview
Description
Dimethyl adipimidate dihydrochloride is a chemical compound with the molecular formula C8H18Cl2N2O2 and a molecular weight of 245.15 g/mol. It is commonly used as a cross-linking agent in protein research and other scientific applications. This compound is known for its ability to form stable linkages between molecules, making it valuable in various fields of study.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethyl adipimidate dihydrochloride can be synthesized through the reaction of adipimidic acid with methanol in the presence of hydrochloric acid. The reaction typically involves heating the mixture under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions using specialized equipment to maintain precise temperature and pressure conditions. The process is optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Dimethyl adipimidate dihydrochloride primarily undergoes cross-linking reactions with primary amines. It can also participate in other reactions such as hydrolysis and esterification under specific conditions.
Common Reagents and Conditions:
Primary Amines: Commonly used reagents include amino acids and proteins.
pH Range: The cross-linking reaction typically occurs in a pH range of 7.0-10.0.
Temperature: The reaction is usually conducted at room temperature or slightly elevated temperatures.
Major Products Formed: The major products of these reactions are stable amidine bonds, which are crucial for cross-linking proteins and other biomolecules.
Scientific Research Applications
Dimethyl adipimidate dihydrochloride is widely used in scientific research due to its ability to form stable linkages between molecules. Its applications include:
Protein Research: Used as a cross-linking agent to study protein-protein interactions and protein structure.
Biology: Employed in the study of cellular processes and biomolecular interactions.
Medicine: Utilized in the development of therapeutic agents and drug delivery systems.
Industry: Applied in the production of biodegradable materials and other industrial products.
Mechanism of Action
Dimethyl adipimidate dihydrochloride is similar to other cross-linking agents such as dimethyl pimelimidate dihydrochloride and dimethyl suberimidate dihydrochloride. it is unique in its ability to form stable amidine bonds under mild conditions, making it more suitable for sensitive biological applications.
Comparison with Similar Compounds
Dimethyl pimelimidate dihydrochloride
Dimethyl suberimidate dihydrochloride
Di (N-succinimidyl) glutarate
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Properties
IUPAC Name |
dimethyl hexanediimidate;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2.2ClH/c1-11-7(9)5-3-4-6-8(10)12-2;;/h9-10H,3-6H2,1-2H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEUUDEWWMRQUDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=N)CCCCC(=N)OC.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [Alfa Aesar MSDS] | |
Record name | Dimethyl adipimidate dihydrochloride | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/13179 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
14620-72-5 | |
Record name | Dimethyl adipimidate dihydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014620725 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dimethyl adipimidate dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.131 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIMETHYL ADIPIMIDATE DIHYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WHO0F998GM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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